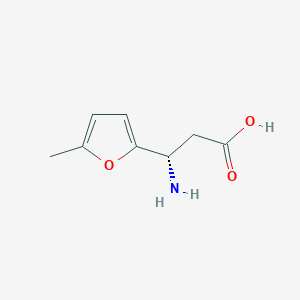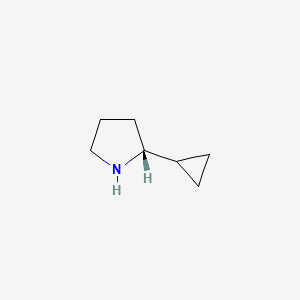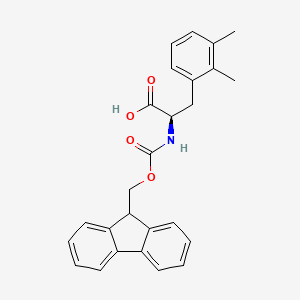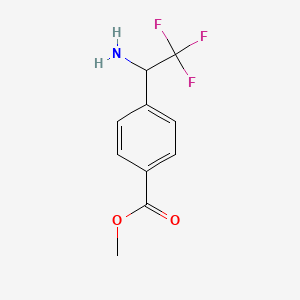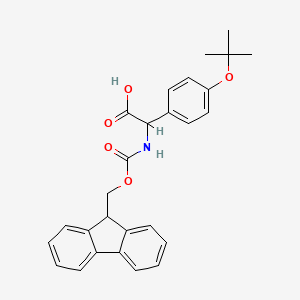
N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycine
Descripción general
Descripción
N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycine, also known as Fmoc-Phg-OBut, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet is not well understood. However, it is believed to inhibit the activity of certain enzymes by binding to the active site of the enzyme and preventing substrate binding. This inhibition can lead to altered biochemical and physiological effects.
Biochemical and Physiological Effects:
N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases, which are enzymes that break down proteins. This inhibition can lead to altered protein degradation and accumulation of certain proteins in cells. N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet has also been found to have anti-inflammatory properties and can reduce inflammation in certain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet in lab experiments include its high purity and stability, which make it an ideal building block for peptide synthesis. It is also readily available and affordable. However, its limitations include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet research. One area of interest is the development of new drugs that target specific enzymes and proteins using N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet as a building block. Another area of interest is the study of protein-protein interactions using N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet as a tool. Finally, the potential use of N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet in the development of new materials and technologies is an area that warrants further investigation.
In conclusion, N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet in various fields.
Aplicaciones Científicas De Investigación
N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet has been widely used in scientific research for various applications. It is commonly used as a building block in peptide synthesis due to its ability to protect the amine group of the amino acid residue during the synthesis process. N-|A-(9-Fluorenylmethoxycarbonyl)-4-(t-butoxy)-D-phenylglycinet has also been used in the development of new drugs and as a tool for studying protein-protein interactions.
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXXXPJDRUVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-phenylglycine(4-otbu) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



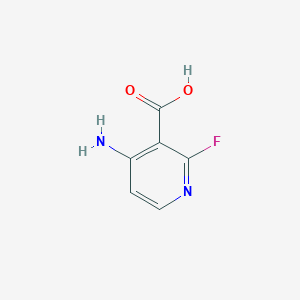
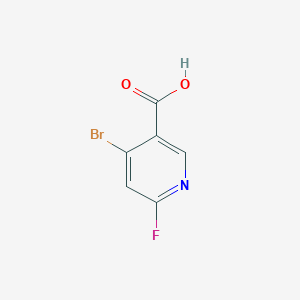

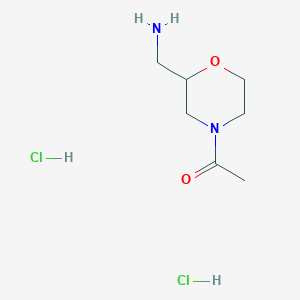

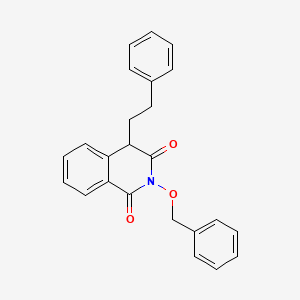

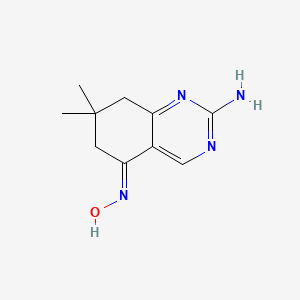
![4-[(1R)-1-Amino-2-methoxyethyl]-benzonitrile](/img/structure/B3228856.png)
